Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate

Venetoclax Synthesis Protecting Group Strategy Orthogonal Deprotection

tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (CAS 2007920-25-2; molecular formula C₁₈H₁₇FN₂O₃; MW 328.34 g/mol) is a synthetic organic compound featuring a tert-butyl ester-protected benzoic acid core with a 4-fluoro substituent and a 1H-pyrrolo[2,3-b]pyridin-5-yloxy ether linkage. The compound is primarily recognized as a key synthetic intermediate in the manufacture of Venetoclax (ABT-199), a first-in-class, FDA-approved BCL-2 selective inhibitor for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Molecular Formula C18H17FN2O3
Molecular Weight 328.343
CAS No. 2007920-25-2
Cat. No. B2631637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
CAS2007920-25-2
Molecular FormulaC18H17FN2O3
Molecular Weight328.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C18H17FN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21)
InChIKeyGEDSCQZIOWXXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (CAS 2007920-25-2): A Key Intermediate and Reference Standard for Venetoclax Synthesis


tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (CAS 2007920-25-2; molecular formula C₁₈H₁₇FN₂O₃; MW 328.34 g/mol) is a synthetic organic compound featuring a tert-butyl ester-protected benzoic acid core with a 4-fluoro substituent and a 1H-pyrrolo[2,3-b]pyridin-5-yloxy ether linkage . The compound is primarily recognized as a key synthetic intermediate in the manufacture of Venetoclax (ABT-199), a first-in-class, FDA-approved BCL-2 selective inhibitor for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . It is also catalogued as Venetoclax Impurity 64, serving as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing . The predicted density is 1.275±0.06 g/cm³, and the compound is typically supplied as a solid with purity specifications of 95% to ≥98% (HPLC) from various vendors [1].

Why Generic Substitution Fails for tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate in Venetoclax Synthesis


In the multi-step synthesis of Venetoclax, the specific identity of the ester protecting group and the nature of the aryl halide substituent are not interchangeable without fundamentally altering the synthetic route, reaction conditions, and impurity profile. The tert-butyl ester of CAS 2007920-25-2 provides orthogonal acid-labile protection that can be selectively cleaved in the presence of other base-sensitive functionalities late in the synthesis, a strategy that fails with the methyl ester analog (CAS 1235865-75-4), which requires basic hydrolysis conditions incompatible with certain downstream intermediates [1]. Furthermore, the 4-fluoro substituent is retained in the final Venetoclax API structure, whereas the corresponding 4-bromo analog (CAS 1628047-84-6) necessitates an additional transition-metal-catalyzed cross-coupling or substitution step to install the requisite functionality, introducing different impurity profiles and cost structures [2]. Procurement of the correct intermediate is therefore critical: substituting the methyl ester or bromo analog for the tert-butyl fluoro compound results in divergent synthetic pathways, altered impurity specifications, and potential regulatory non-compliance in API manufacturing .

Quantitative Differentiation Evidence for tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate vs. Closest Analogs


Ester Protecting Group Orthogonality: tert-Butyl Ester vs. Methyl Ester in Venetoclax Fragment Synthesis

The tert-butyl ester of the target compound (CAS 2007920-25-2) provides acid-labile protection that is orthogonal to the base-labile methyl ester employed in alternative Venetoclax fragment syntheses. The methyl ester analog (CAS 1235865-75-4) is synthesized via coupling of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate, achieving a reported isolated yield of 76.5% with 98% HPLC purity at a 746 mmol scale . In contrast, the tert-butyl ester route avoids the strongly basic hydrolysis conditions required for methyl ester deprotection, instead enabling selective cleavage under acidic conditions (e.g., concentrated H₂SO₄ or TFA), which is compatible with acid-sensitive downstream intermediates in the convergent Venetoclax assembly [1]. This orthogonality is critical for the late-stage deprotection strategy described in the large-scale manufacturing route, where the overall yield was improved to 46% from the starting ketone, more than doubling the first-generation route yield [2].

Venetoclax Synthesis Protecting Group Strategy Orthogonal Deprotection Process Chemistry

Aryl Halide Identity: 4-Fluoro vs. 4-Bromo Substituent in the Venetoclax Core Scaffold

The target compound bears a 4-fluoro substituent on the benzoate ring, which is retained in the final Venetoclax API structure. The corresponding 4-bromo analog (CAS 1628047-84-6; Venetoclax Impurity 49) contains a bromine atom at the same position, which must be subsequently displaced or cross-coupled to achieve the final API structure. The bromo analog exhibits a melting point of 188–190 °C and a predicted density of 1.445±0.06 g/cm³ , compared to the target compound's predicted density of 1.275±0.06 g/cm³ [1], reflecting the heavier bromine atom. In terms of synthetic utility within the patented Venetoclax routes, the 4-bromo intermediate (CAS 1628047-84-6) is employed in routes that proceed via 4-bromo-2-fluorobenzoic acid tert-butyl ester, where the bromine serves as a handle for subsequent Buchwald-Hartwig amination or other Pd-catalyzed cross-coupling steps to construct the final API [2]. The 4-fluoro intermediate (CAS 2007920-25-2), by contrast, is utilized in routes where the fluorine is carried through unchanged, avoiding an additional cross-coupling step but requiring the fluorine to be installed from the outset. The molecular weight difference is substantial: 328.34 g/mol (target) vs. 389.25 g/mol (bromo analog) . This 60.9 g/mol difference impacts stoichiometric calculations and shipping classifications.

Venetoclax Intermediate Aryl Halide Reactivity Cross-Coupling API Impurity Profile

Certified Impurity Reference Standard: Venetoclax Impurity 64 vs. Impurity 3 (Methyl Ester) in Analytical QC

CAS 2007920-25-2 is specifically designated and supplied as Venetoclax Impurity 64, a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Venetoclax drug substance and drug product testing . It is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) filings [1]. The methyl ester analog (CAS 1235865-75-4) is separately designated as Venetoclax Impurity 3 [2]. These are distinct impurity species with different retention times, mass spectrometric signatures, and acceptance criteria. The target compound is supplied at 98% purity by certified vendors , whereas the methyl ester Impurity 3 is available at 97% purity . The identity of the impurity reference standard must precisely match the impurity observed in the API batch; using Impurity 3 (methyl ester) in place of Impurity 64 (tert-butyl ester) would invalidate the analytical method due to non-matching retention times and mass spectra.

Pharmaceutical Impurity Profiling Venetoclax Quality Control Reference Standard ANDA Regulatory Compliance

Physical Property Differentiation: Density and Molecular Weight Comparison for Formulation and Handling

The target compound's predicted density of 1.275±0.06 g/cm³ [1] is significantly lower than that of the 4-bromo analog (1.445±0.06 g/cm³) and also lower than the methyl ester analog (1.377±0.06 g/cm³) . These differences arise from the atomic contributions of the substituents (F: 19.0, Br: 79.9, OCH₃: 31.0 vs. OC(CH₃)₃: 73.1 g/mol). The molecular weight of target (328.34 g/mol) is intermediate between the methyl ester (286.26 g/mol) and the bromo analog (389.25 g/mol). While no experimental melting point is reported for the target compound, the bromo analog has a defined melting point of 188–190 °C , providing a useful comparator for assessing crystallinity and purification behavior. The target compound is stored at room temperature , whereas the bromo analog requires –20 °C storage under inert atmosphere , indicating superior ambient stability of the fluoro tert-butyl ester.

Physicochemical Characterization Solid-State Properties Process Scale-up Material Handling

High-Value Application Scenarios for tert-Butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate in Drug Development and Manufacturing


Late-Stage Convergent Venetoclax API Synthesis via Acid-Labile tert-Butyl Ester Deprotection

In the large-scale convergent synthesis of Venetoclax API described by Ku et al. (JOC 2019), the tert-butyl ester protecting group is carried through multiple synthetic steps and selectively removed at a late stage under anhydrous acidic conditions. CAS 2007920-25-2 is the direct precursor for routes employing this acid-labile protection strategy, where the 4-fluoro substituent is retained through to the final API [1]. The improved process achieved an overall yield of 46% and API purity >99% area, doubling the first-generation yield. Procurement of this specific intermediate is essential for manufacturers implementing this optimized route, as substituting the methyl ester (CAS 1235865-75-4) would require a complete revalidation of the deprotection step and potentially different impurity specifications .

Venetoclax ANDA Impurity Profiling: Impurity 64 Reference Standard for HPLC/LC-MS Method Validation

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Venetoclax, CAS 2007920-25-2 (Venetoclax Impurity 64) is a certified reference standard required for analytical method development, method validation (AMV), and quality control release testing [1]. The compound is supplied with full characterization data at 98% purity, enabling accurate identification and quantification of this specific process-related impurity in API batches. Using the incorrect impurity standard—such as the methyl ester Impurity 3 (CAS 1235865-75-4)—would yield non-matching retention times and mass spectra, leading to method validation failure and potential regulatory rejection. The distinct designation as Impurity 64 reflects its specific origin in synthetic routes employing tert-butyl ester intermediates .

Process Chemistry Route Scouting: Comparing Fluoro-Direct vs. Bromo-Coupling Synthetic Strategies

During process development for generic Venetoclax, medicinal chemistry and process R&D teams evaluate whether to employ the 4-fluoro-direct route (using CAS 2007920-25-2) or the 4-bromo-coupling route (using CAS 1628047-84-6). The 4-fluoro route avoids an additional palladium-catalyzed Buchwald-Hartwig amination at the C-4 position, reducing catalyst costs and eliminating a source of elemental impurity carryover [1]. However, the 4-fluoro compound requires the fluorine to be correctly positioned from the earliest synthetic steps. The bromo route, while requiring an extra cross-coupling step, offers greater flexibility for late-stage diversification. The density difference (1.275 vs. 1.445 g/cm³) and storage requirements (ambient vs. –20 °C) also impact large-scale material handling logistics, favoring the 4-fluoro tert-butyl ester for ambient-temperature warehousing .

Custom Synthesis and Contract Research: Building Block for Novel BCL-2 Inhibitor Analogs

Beyond its role as a Venetoclax intermediate, CAS 2007920-25-2 serves as a versatile building block for medicinal chemistry programs exploring novel BCL-2 family inhibitors or pyrrolo[2,3-b]pyridine-based kinase inhibitors [1]. The tert-butyl ester provides a masked carboxylic acid that can be selectively unveiled for subsequent amide coupling or bioconjugation, while the 4-fluoro substituent can participate in SNAr reactions for further diversification. Contract research organizations (CROs) and custom synthesis providers offer this compound for such exploratory programs, leveraging the established synthetic routes and impurity characterization data to accelerate hit-to-lead optimization . The compound's stability at room temperature simplifies inventory management in research laboratories compared to the cold-chain-dependent bromo analog .

Quote Request

Request a Quote for tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.